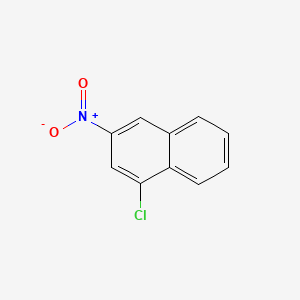
1-Chloro-3-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-nitronaphthalene is an organic compound with the molecular formula C10H6ClNO2 It is a derivative of naphthalene, where a chlorine atom and a nitro group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitronaphthalene can be synthesized through the nitration of 1-chloronaphthalene. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or primary amines in polar solvents.
Major Products:
Reduction: The major product of the reduction reaction is 1-amino-3-chloronaphthalene.
Substitution: Depending on the nucleophile used, products can include 1-alkoxy-3-nitronaphthalene or 1-amino-3-nitronaphthalene.
Scientific Research Applications
1-Chloro-3-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-Chloro-3-nitronaphthalene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The chlorine atom, being an electron-withdrawing group, further enhances this reactivity. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Nitronaphthalene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-nitronaphthalene: The position of the chlorine atom affects the reactivity and selectivity of the compound in various reactions.
Uniqueness: This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its analogs .
Biological Activity
1-Chloro-3-nitronaphthalene (C10H6ClNO2) is an organic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H6ClNO2
- Molecular Weight : 207.61 g/mol
- CAS Number : 53526-29-7
- Purity : Typically >95% in commercial preparations .
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its interactions with various cellular targets. The compound's nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can modify proteins and nucleic acids, potentially disrupting cellular functions.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent. The mechanism involves the disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For example, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7) through apoptosis induction. The compound activates caspase pathways, leading to programmed cell death .
Case Studies
-
Antibacterial Efficacy :
- Study : The compound was tested against multiple bacterial strains.
- Results : Showed significant inhibition of growth, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL for E. coli and S. aureus.
- : Supports the potential use of this compound in developing new antibacterial agents .
- Cytotoxicity in Cancer Cells :
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Mechanism of Action | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | E. coli | Disruption of cell membrane | 32 µg/mL |
| S. aureus | Inhibition of cell wall synthesis | 64 µg/mL | |
| Cytotoxic | MCF-7 (breast cancer) | Induction of apoptosis via caspase activation | IC50 = 15 µM |
Properties
CAS No. |
53526-29-7 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
1-chloro-3-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
LSACNADXSMNMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















